(2R)-2-methyl-6-phenylmorpholine
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Overview
Description
(2R)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative with a phenyl group attached to the sixth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-6-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-methyl-6-phenylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-6-phenylmorpholine: The enantiomer of (2R)-2-methyl-6-phenylmorpholine, with similar chemical properties but different biological activities.
2-methyl-6-phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
2-methyl-6-phenylmorpholine N-oxide: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
InChI Key |
OEIVXYYFUJADLC-BFHBGLAWSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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